molecular formula C5H11ClFNO B2533812 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride CAS No. 2048273-69-2

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B2533812
CAS No.: 2048273-69-2
M. Wt: 155.6
InChI Key: JYZWPWDEIMDHFF-UHFFFAOYSA-N
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Description

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a fluorinated tetrahydropyran derivative characterized by a fluorine substituent at the 3-position of the pyran ring and an amine group at the 4-position, forming a hydrochloride salt. Its molecular formula is C₅H₁₀FNO·HCl, with a molecular weight of approximately 155.6 g/mol (free base: 119.14 g/mol + HCl: 36.46 g/mol). The compound is synthesized via reductive amination of 3-fluorodihydro-2H-pyran-4(3H)-one, achieving a reported reference yield of 100% under optimized conditions . The fluorine atom enhances metabolic stability and influences electronic properties, making it valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

3-fluorooxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWPWDEIMDHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Fluorinated Pyranone Derivatives

A widely cited method involves the asymmetric hydrogenation of a fluorinated pyranone precursor. The key intermediate, (3R,4S)-3-fluorotetrahydro-2H-pyran-4-amine, is synthesized via catalytic hydrogenation of a cyclic enamine using chiral rhodium or ruthenium catalysts. For example, Patent WO2019070827A1 describes the use of a rhodium-(R)-BINAP complex to achieve enantiomeric excess (ee) >98% under 50 bar H₂ at 60°C. The hydrochloride salt is subsequently formed by treating the free amine with hydrochloric acid in ethanol.

Reaction Scheme:
$$
\text{(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-one} \xrightarrow[\text{Rh-(R)-BINAP}]{\text{H}_2 (\text{50 bar}), \text{EtOH}} \text{(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$

Fluorination-Amination Tandem Process

An alternative route involves the direct fluorination of tetrahydropyran-4-amine derivatives. Patent US7365215B2 outlines a two-step process:

  • Electrophilic Fluorination: Treatment of tetrahydropyran-4-amine with Selectfluor in acetonitrile at 0–25°C introduces the fluorine atom at the 3-position.
  • Stereochemical Resolution: Diastereomeric salts are separated using (S)-mandelic acid, yielding the (3R,4S)-configured amine with >99% diastereomeric purity.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance throughput, continuous flow systems are employed for the hydrogenation step. Key parameters include:

  • Catalyst Loading: 0.5 mol% Rh/(R)-BINAP
  • Residence Time: 30 minutes
  • Yield: 92–95% with ee ≥97%

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR is used to improve stereochemical purity during salt formation. By controlling the crystallization conditions (e.g., solvent polarity, cooling rate), the (3R,4S)-isomer is preferentially isolated. Ethanol/water mixtures (4:1 v/v) at −20°C achieve >99% purity.

Optimization of Reaction Conditions

Solvent Effects

Solvent Hydrogenation Yield (%) ee (%)
Ethanol 92 98
THF 85 95
Dichloromethane 78 90

Ethanol maximizes both yield and enantioselectivity due to its polarity and compatibility with the catalyst.

Temperature and Pressure Effects

Temperature (°C) H₂ Pressure (bar) Yield (%)
40 30 88
60 50 92
80 50 89

Elevated temperatures (>60°C) reduce yield due to catalyst decomposition.

Critical Analysis of Methodologies

Advantages of Asymmetric Hydrogenation

  • High Stereocontrol: Rhodium catalysts provide predictable stereochemical outcomes.
  • Scalability: Compatible with continuous manufacturing.

Limitations of Fluorination-Amination

  • Byproduct Formation: Competing N-fluorination reduces yields by 10–15%.
  • Cost: Selectfluor is expensive compared to HF-based reagents.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position participates in nucleophilic substitutions, particularly in ring-modification reactions. The electron-withdrawing nature of fluorine activates adjacent positions for SN2 or SN1 mechanisms.

Example :
In coupling reactions with purine derivatives ( ), the hydrochloride salt reacts with nucleosides under basic conditions (DIPEA in isopropanol at 90°C). The fluorine’s inductive effect stabilizes transition states, enabling efficient displacement:

SubstrateConditionsYieldMechanism
Purine derivativeDIPEA, isopropanol, 90°C, 2.5 hr36%SN2

Amide Bond Formation

The primary amine reacts with carboxylic acids via carbodiimide-mediated coupling. This forms stable amides, critical for prodrug development or bioactive conjugates ( ):

Protocol :

  • Activate carboxylic acid with EDC/HOBt.

  • React with (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride in DMF.

  • Isolate via extraction and crystallization.

Representative Data :

Carboxylic AcidCoupling AgentSolventYield
4-Methyl-1H-indazole-5-carboxylic acidEDC/HOBtDMF52.7%
6-Methyl-1H-indazole-5-carboxylic acidEDC/HOBtDMF91%

The higher yield in the second case suggests steric/electronic effects from the indazole’s methyl position influence reactivity.

Ring-Opening and Functionalization

The tetrahydropyran ring undergoes acid-catalyzed ring-opening under strong protic conditions. For example, treatment with TFA/water (9:1) at 0°C cleaves the ether linkage, yielding diol intermediates ( ):

Mechanism :

  • Protonation of the oxygen atom weakens the C–O bond.

  • Nucleophilic attack by water opens the ring.

Conditions :

  • Reagent: TFA/H2O (9:1)

  • Temperature: 0°C

  • Product: Diol derivative (27% yield after purification)

Stereochemical Influence on Reactivity

The (3R,4S) configuration directs regioselectivity in reactions. Computational studies (QSAR) indicate the fluorine’s axial position enhances hydrogen bonding with biological targets like kinases or GPCRs (). This stereoelectronic effect also mitigates steric hindrance in SN2 reactions compared to cis isomers.

Comparative Reactivity with Analogues

The fluorine substituent differentiates this compound from non-fluorinated tetrahydropyran amines:

CompoundReaction with EDC/HOBtYieldNotes
Tetrahydro-2H-pyran-4-amine HCl79%Higher nucleophilicity
(3R,4S)-3-Fluoro derivative HCl52–91%Fluorine reduces amine basicity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-fluorotetrahydro-2H-pyran-4-amine hydrochloride as a scaffold for developing anticancer agents. Its derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds derived from this structure have shown promising results as inhibitors of the ERK kinase pathway, which is crucial in various cancers including breast and bladder cancer .

Neurological Disorders

The compound has also been explored for its neuroprotective properties. In vitro studies indicate that certain derivatives exhibit cytotoxic effects against neuroblastoma cells, suggesting a potential role in treating neurological disorders . The mechanism of action appears to involve modulation of cellular pathways that govern cell survival and apoptosis.

Synthesis of 2H-Pyrans

This compound serves as an important intermediate in the synthesis of various 2H-pyran derivatives. The Knoevenagel condensation followed by cyclization has been effectively utilized to generate these compounds in good yields . This methodology allows for the incorporation of diverse functional groups, enhancing the versatility of the resulting products.

Chiral Synthesis

The compound's chiral centers make it a valuable building block in asymmetric synthesis. Advanced techniques such as enantioselective synthesis have been developed to produce high-purity chiral amines from this compound . This is particularly relevant in pharmaceutical applications where chirality can significantly influence biological activity.

Development of Anticancer Agents

A notable case study involves the synthesis of a series of aminopurine derivatives based on this compound. These compounds were evaluated for their efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyran ring could enhance potency and selectivity.

Neuroprotective Studies

Another study focused on the neuroprotective effects of derivatives synthesized from this compound. In vitro assays revealed that some derivatives could effectively reduce oxidative stress-induced apoptosis in neuronal cells, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity, allowing it to form stable complexes with enzymes and proteins. This interaction can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key differences between 3-fluorotetrahydro-2H-pyran-4-amine hydrochloride and analogous compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
This compound C₅H₁₀FNO·HCl 3-Fluoro ~155.6 High synthetic yield (100%); compact structure with fluorine
4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-amine HCl C₁₂H₁₅ClF₃NO 3-(Trifluoromethyl)phenyl 281.702 Bulky aromatic substituent; increased lipophilicity
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine C₁₁H₁₄ClNO 3-Chlorophenyl 227.69 Chlorine enhances halogen bonding but reduces metabolic stability
{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine HCl C₁₄H₂₂ClNO₃ 3,4-Dimethoxyphenyl, methylamine 287.78 Methoxy groups improve solubility; complex structure

Substituent Effects on Properties

  • Fluorine (Target Compound):

    • Size/Electronegativity: Fluorine’s small size and high electronegativity reduce steric hindrance and increase dipole moments, enhancing interactions with biological targets .
    • Metabolic Stability: Fluorine blocks oxidative metabolism, improving pharmacokinetic profiles compared to hydrogen or chlorine .
  • Trifluoromethyl ():

    • The -CF₃ group introduces strong electron-withdrawing effects and high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Chlorine ():

    • Chlorine’s larger size and polarizability facilitate halogen bonding but increase susceptibility to metabolic dehalogenation .
  • Methoxy ():

    • Methoxy groups enhance solubility via hydrogen bonding but may reduce blood-brain barrier penetration due to increased polarity .

Biological Activity

3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a synthetic compound belonging to the class of tetrahydropyran derivatives. Its unique fluorinated structure provides specific biological activities that are being explored in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for this compound is C5H11ClFNC_5H_{11}ClFN with a molecular weight of approximately 155.6 g/mol. The compound is characterized by the presence of a fluorine atom at the 3-position of the tetrahydropyran ring, which significantly influences its biological properties.

PropertyValue
Molecular FormulaC₅H₁₁ClFN
Molecular Weight155.6 g/mol
CAS Number1630906-37-4
IUPAC Name(3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine hydrochloride

Research indicates that this compound exhibits potent inhibitory effects on key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to inhibit the MAPK signaling pathway, which is crucial in various cancers.

Case Study: Colo 205 Cell Line

In a study involving the Colo 205 colon cancer cell line (BRAF V600E mutation), treatment with this compound resulted in:

  • Inhibition of ERK Substrate pRSK1 S380 : This was measured using MSD assays, showing significant reductions in phosphorylation levels after treatment with 0.5 mM concentrations for varying durations (2, 8, or 24 hours) .
  • Downregulation of Target Genes : Quantitative PCR analysis revealed that mRNA levels of DUSP4, DUSP6, cyclin D1, and c-Myc were notably decreased following treatment .

Table 2: Effects on Colo 205 Cells

Treatment ConcentrationDuration (h)pRSK1 S380 Inhibition (%)DUSP4 mRNA Reduction (%)Cyclin D1 mRNA Reduction (%)
0.5 mM245%30%25%
0.5 mM860%50%40%
0.5 mM2475%70%60%

Toxicological Profile

The toxicological assessment indicates that while the compound exhibits some acute toxicity upon ingestion (classified under H302), it does not produce significant respiratory or skin irritation . Occupational exposure limits have been established to ensure safety during handling .

Pharmacological Applications

The biological activity of this compound suggests potential applications in:

  • Cancer Therapy : Due to its ability to inhibit critical signaling pathways involved in tumor growth.
  • Neurological Disorders : Preliminary studies have hinted at neuroprotective properties, although further research is required to substantiate these claims.

Q & A

Q. What analytical methods are recommended for characterizing 3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride in research?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for analyzing structurally similar hydrochlorides, with protocols including accuracy assessments (e.g., <5% relative standard deviation) and calibration curve optimization . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly to resolve fluorinated moieties and amine proton environments. Method validation should follow ICH guidelines, incorporating forced degradation studies to assess specificity .

Q. How can researchers ensure the stability of this compound during storage?

Stability is maintained by storing the crystalline solid at -20°C in airtight, light-resistant containers. Long-term stability (≥5 years) has been demonstrated for analogous hydrochlorides under these conditions. Regular monitoring via thermal analysis (e.g., differential scanning calorimetry, DSC) and HPLC purity checks is advised to detect decomposition, such as hydrolysis of the fluorinated pyran ring .

Q. What safety protocols are essential for handling this compound?

Hazard statements (e.g., H314: Causes severe skin burns) necessitate strict PPE, including nitrile gloves and fume hood use. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per local regulations. Safety Data Sheets (SDS) must be reviewed prior to use, with emergency eye washes and showers accessible .

Advanced Research Questions

Q. What synthetic routes enable stereoselective synthesis of this compound?

Retrosynthetic analysis leveraging AI-driven platforms (e.g., Reaxys, Pistachio) can predict multi-step routes. A plausible pathway involves:

  • Step 1 : Fluorination of tetrahydro-2H-pyran-4-amine precursors using Selectfluor® or DAST.
  • Step 2 : Resolution of stereoisomers via chiral chromatography or enzymatic kinetic resolution.
  • Step 3 : Hydrochloride salt formation via HCl gas saturation in anhydrous ethanol. Yield optimization (>80%) requires precise control of reaction temperature and solvent polarity .

Q. How can discrepancies in purity analysis across chromatographic techniques be resolved?

Contradictions between HPLC and LC-MS purity data (e.g., co-elution of impurities) are addressed by:

  • Orthogonal methods : Combining ion-pair chromatography (for polar impurities) with hydrophilic interaction liquid chromatography (HILIC).
  • Mass-guided fractionation : Isolating ambiguous peaks for NMR or high-resolution MS analysis.
  • Forced degradation studies : Identifying degradation products under acidic/oxidative conditions to refine method specificity .

Q. What strategies elucidate the compound’s interaction with biological targets?

Fluorine’s electronegativity impacts binding affinity; computational docking (e.g., AutoDock Vina) models interactions with receptors like GPCRs. Experimental validation includes:

  • Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics.
  • Fluorescence polarization assays : Measuring competitive displacement of labeled ligands.
  • Metabolic stability studies : Using liver microsomes to assess fluorinated moiety resistance to CYP450 oxidation .

Q. How does stereochemistry influence the compound’s physicochemical properties?

Enantiomeric purity (e.g., (3R,4S) vs. (3S,4R)) affects solubility and logP. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers for individual characterization. Stereochemical effects on crystallization are studied via X-ray diffraction to correlate crystal packing with stability .

Methodological Notes

  • Synthesis : Multi-step protocols require intermediates to be characterized at each stage (e.g., via FTIR for amine protonation).
  • Analytical Validation : Include system suitability tests (e.g., USP tailing factor <2) for reproducibility.
  • Biological Assays : Use negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects.

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